Mivebresib (ABBV-075) is a potent, orally available, small molecule pan-inhibitor of the bromodomain and extra-terminal (BET) family of proteins [, ]. BET proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery [, , , , ]. Mivebresib disrupts this interaction, thereby inhibiting the expression of various oncogenes and impacting cancer cell growth [, ]. While it has shown promise in treating various cancers, including acute myeloid leukemia (AML) [, , , , ], small-cell lung cancer (SCLC) [], uveal melanoma [, ], myelofibrosis [], and gastric cancer [], this analysis focuses solely on its scientific research applications.
Mivebresib, also known as ABBV-075, is a potent inhibitor of bromodomain and extraterminal domain proteins, classified as a pan-bromodomain and extraterminal motif inhibitor. This compound is currently under investigation for its therapeutic potential in treating various malignancies, particularly solid tumors and hematological cancers. Mivebresib targets the bromodomain and extraterminal domain family of proteins, which play a critical role in regulating gene expression and are implicated in cancer pathogenesis by promoting the survival and proliferation of cancer cells .
Mivebresib was developed by AbbVie and is categorized under small molecule inhibitors. It specifically inhibits the bromodomain and extraterminal domain proteins, which are involved in the recognition of acetylated lysines on histones, thus influencing transcriptional regulation . The compound is currently being evaluated in clinical trials to assess its safety, efficacy, and pharmacokinetic properties in patients with advanced malignancies .
The synthesis of Mivebresib involves several key steps that utilize advanced organic chemistry techniques. The compound's development was guided by structure-activity relationship studies to optimize its potency against bromodomain targets. The synthesis typically includes:
Detailed synthetic pathways have been documented, demonstrating the careful design aimed at achieving a compound with optimal biological activity while minimizing off-target effects .
Mivebresib's molecular structure features a complex arrangement that allows it to effectively bind to bromodomains. Key structural characteristics include:
The binding interactions are facilitated by specific hydrogen bonds and hydrophobic contacts within the bromodomain pocket, which are critical for its inhibitory action .
Mivebresib undergoes several chemical reactions during its synthesis, including:
These reactions are meticulously controlled to maximize yield and purity while maintaining structural integrity .
Mivebresib exerts its therapeutic effects primarily through the inhibition of bromodomain-containing proteins, leading to:
Mivebresib is primarily being explored for its applications in oncology:
Mivebresib (ABBV-075) features a 6-methyl-pyrrolo[1,2-a]pyridin-7(6H)-one core, a critical structural motif enabling high-affinity interactions with bromodomains. This heterocyclic system functions as an acetyl-lysine (KAc) mimetic, competitively displacing acetylated histone tails from the hydrophobic KAc binding pocket of BET proteins. The pyrrolopyridinone nitrogen forms a bidentate hydrogen bond with the conserved asparagine residue (Asn433 in BRD4-BD2), while its carbonyl group interacts with a structured water network in the ZA channel [2] [9]. This mimicry is further optimized by the N-methyl group, which occupies the lipophilic "WPF shelf" region (Trp374, Pro375, Phe377) of BRD4-BD2, enhancing binding affinity by van der Waals interactions. The core’s planar geometry allows optimal insertion into the acetyl-lysine recognition site, contributing to mivebresib’s sub-nanomolar inhibitory potency (Ki = 1–2.2 nM for BRD2/4) [9].
Table 1: Key Structural Features of Mivebresib Enabling Acetyl-Lysine Mimicry
Structural Element | Binding Interaction | Functional Significance |
---|---|---|
Pyrrolopyridinone core | Bidentate H-bond with Asn433 | Displaces acetylated histone tails |
N-methyl group | Van der Waals interactions with WPF shelf (Trp374) | Enhances hydrophobic burial |
Phenyl ether linker | Occupies ZA loop cavity | Improves selectivity and solubility |
Ethanesulfonamide substituent | H-bond with Asp381 | Stabilizes BC loop conformation |
X-ray crystallographic studies (PDB: 5T35) reveal that mivebresib binds the second bromodomain of BRD4 (BRD4-BD2) with a unique induced-fit mechanism. The difluorophenoxy moiety penetrates the BC loop region, forming halogen bonds with Leu385 and Val439. Concurrently, the ethanesulfonamide group stabilizes the loop via hydrogen bonding with Asp381, reducing loop flexibility and increasing residence time [1] [4]. The tetrahedral sulfonyl group acts as a charged anchor, enhancing selectivity for BD2 over BD1 domains. Structural superposition with inhibitors like PFI-1 confirms mivebresib’s superior occupancy of the KAc site, with a root-mean-square deviation (RMSD) of <1.0 Å for shared pharmacophores, explaining its 19-fold higher potency compared to early pyridone precursors [9].
Mivebresib exhibits differential affinity across BET family members, with highest potency against BRD4 (Ki = 1.0 nM), BRD2 (Ki = 1.2 nM), and BRDT (Ki = 2.2 nM), but reduced activity against BRD3 (Ki = 12.2 nM). This 10-fold disparity arises from subtle sequence variations in the KAc binding pocket: BRD3-BD2 harbors valine (Val439) instead of isoleucine at the "gatekeeper" position, reducing hydrophobic contact with the pyrrolopyridinone core. Additionally, molecular dynamics simulations indicate reduced water-mediated hydrogen bonding in BRD3 due to increased flexibility of the BC loop [2]. Such selectivity may confer distinct transcriptional effects, as BRD4 regulates super-enhancers of oncogenes like MYC, while BRD3 primarily interacts with GATA1 in erythroid differentiation [8].
Table 2: Affinity Profiling of Mivebresib for BET Bromodomains
BET Protein | Ki (nM) | Key Binding Pocket Residues | Biological Relevance |
---|---|---|---|
BRD4-BD2 | 1.0 | Asn433, Trp374, Asp381, Ile439 | MYC regulation, transcriptional pause release |
BRD2-BD2 | 1.2 | Asn429, Trp370, Asp378, Ile435 | E2F activation, cell cycle progression |
BRDT-BD2 | 2.2 | Asn497, Trp442, Asp449, Ile505 | Spermatogenesis |
BRD3-BD2 | 12.2 | Asn407, Trp362, Asp369, Val414 | GATA1 interaction, erythroid differentiation |
Mivebresib demonstrates favorable metabolic stability in human hepatocytes (t₁/₂ > 120 min), attributed to its balanced lipophilicity (cLogP = 3.8) and moderate molecular weight (531.5 Da). In vitro metabolism studies identify CYP3A4 as the primary isoform responsible for oxidative defluorination and O-dealkylation, with minor contributions from CYP2C8/9. Crucially, mivebresib acts as a reversible competitive inhibitor of CYP3A4 (IC₅₀ = 4.2 μM) and CYP2C9 (IC₅₀ = 8.7 μM), but does not exhibit mechanism-based inactivation. This inhibition profile necessitates caution with co-administered CYP3A4/2C9 substrates (e.g., warfarin, statins), though clinical studies show no significant drug interactions at doses ≤2.5 mg/day [3] [6] [9]. The ethanesulfonamide moiety reduces glucuronidation susceptibility, enhancing metabolic resistance compared to first-generation BET inhibitors [9].
Table 3: CYP450 Isozyme Interactions of Mivebresib
CYP Isozyme | Inhibition Type | IC₅₀ (μM) | Clinical Relevance |
---|---|---|---|
CYP3A4 | Reversible competitive | 4.2 | Avoid co-administration with sensitive substrates (e.g., simvastatin) |
CYP2C9 | Reversible competitive | 8.7 | Monitor INR with warfarin co-administration |
CYP2D6 | None | >50 | Low interaction risk |
CYP1A2 | None | >50 | Low interaction risk |
Phase I pharmacokinetic studies (NCT02391480) reveal linear dose-exposure relationships across 0.5–2.5 mg doses, with peak plasma concentrations (Cₘₐₓ) achieved at 2–6 hours post-administration (Tₘₐₓ) and a terminal half-life of 15–20 hours. Steady-state exposure (AUC₀–₂₄) increases proportionally with dose (R² = 0.98), supporting once-daily dosing. Pharmacodynamic analyses demonstrate rapid, dose-proportional modulation of BET-dependent biomarkers:
Notably, biomarker responses saturate above 2.0 mg, aligning with in vitro IC₉₀ values for BRD4 inhibition. Venetoclax co-administration does not alter mivebresib pharmacokinetics, enabling synergistic targeting of BCL-2 and MYC in AML models [7] [10].
Table 4: Dose-Dependent Biomarker Modulation in Clinical Studies
Biomarker | 1.0 mg Change | 1.5 mg Change | 2.5 mg Change | Biological Significance |
---|---|---|---|---|
HEXIM1 mRNA | +1.8-fold | +2.1-fold | +2.5-fold | P-TEFb sequestration, transcriptional pause |
c-MYC mRNA | -45% | -60% | -65% | Oncogene suppression |
DCXR mRNA | +2.2-fold | +2.8-fold | +3.1-fold | Cellular differentiation marker |
CD93 mRNA | -55% | -65% | -70% | Stem cell regulation |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1